Sulfato de mercurio(II)

Descripción general

Descripción

Mercuric sulfate is a chemical compound that interacts with various substances, including minerals and organic matter. It is known to react with the mineral galena, forming metacinnabarite and cinnabar as reaction products, as demonstrated when a fresh cleavage face of galena is exposed to aqueous mercuric sulfate . Additionally, mercuric sulfate can undergo photochemical reactions, transforming into methylmercury in the presence of certain conditions, such as light irradiation and the presence of acetate ions .

Synthesis Analysis

The synthesis of mercuric sulfate involves its interaction with other compounds and elements. For instance, when mercuric sulfide is exposed to light, it can dissolve into mercuric ions, which can then be methylated in the presence of acetate ions . This process is facilitated by the photo-sensitized reaction of "photo-sulfur" produced under irradiation. The study of the photoelectrochemical properties of mercuric sulfide electrodes has shown that it acts as an n-type semiconductor, with the photocurrent observed during anodic polarization .

Molecular Structure Analysis

The molecular structure of compounds formed from mercuric sulfate reactions has been characterized using various techniques. For example, electron diffraction has been used to identify the formation of metacinnabarite and cinnabar on the surface of galena after treatment with mercuric sulfate . In another study, transmission electron microscopy, photon scattering, X-ray diffraction, and X-ray absorption spectroscopy were employed to characterize nanoscale mercuric sulfide particles formed in the presence of dissolved organic matter .

Chemical Reactions Analysis

Mercuric sulfate participates in several chemical reactions. It can stimulate DNA synthesis in thymocytes and peripheral blood lymphocytes, with the effect being modulated by the presence of serum and the age of the individuals . Furthermore, the photochemical transformation of mercuric sulfide into methylmercury highlights the reactivity of mercuric sulfate under specific environmental conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of mercuric sulfate and its reaction products are influenced by environmental factors. Nanoscale mercuric sulfide particles, for instance, tend to agglomerate over time, forming mass-fractal aggregates while maintaining the size of each primary particle. The crystallinity of these particles also increases as they age. Interestingly, the bioavailability of mercury for methylating bacteria decreases during the aging process of these particles, which has implications for the production of methylmercury in contaminated environments .

Aplicaciones Científicas De Investigación

Desintoxicación de mercurio

El sulfato de mercurio(II) juega un papel importante en la desintoxicación del mercurio. Se utiliza en el estudio de la desintoxicación del mercurio por absorción, reductasa de iones de mercurio y exopolisacáridos . La reductasa de mercurio ayuda en la reducción de la forma iónica soluble en agua del mercurio (Hg 2+) a mercurio elemental insoluble (Hg 0), mientras que la liasa organomercurial ayuda a dividir el enlace carbono-mercurio de los compuestos organomercuriales .

Desintoxicación de los sistemas suelo-planta

El sulfato de mercurio(II) también se utiliza en el estudio de la desintoxicación del mercurio en los sistemas suelo-planta después de la aplicación de selenio . Se analiza sistemáticamente la reducción de la biodisponibilidad del mercurio en el suelo, la formación de complejos proteicos inertes de HgSe o/y HgSe que contienen en la rizosfera y/o raíces, y la reducción de la absorción de las raíces de las plantas y la translocación del mercurio en la planta después de la aplicación de selenio .

Secuestro de mercurio

El sulfato de mercurio(II) se utiliza en el estudio del secuestro de mercurio por el sulfato . Esta investigación destaca la efectividad de la estrategia de aplicación conjunta de biocarbón y sulfato en el secuestro de mercurio y la reducción de la acumulación de metilmercurio en cereales .

Preparación de 6-[18F]DOPA

El sulfato de mercurio(II) se utiliza en la preparación de 6-[18F]DOPA . La desmercuriación por flúor tiene la mayor utilidad para la preparación de 6-[18F]DOPA, pero requiere separación del precursor de mercurio no reaccionado y otros compuestos que contienen mercurio .

Mecanismo De Acción

Target of Action

Mercuric sulfate primarily targets sulfhydryl groups in proteins and enzymes within organisms . It binds to these groups, disrupting their normal function and leading to a variety of downstream effects .

Mode of Action

Mercuric sulfate interacts with its targets by forming covalent bonds with the sulfhydryl groups in proteins and enzymes . This interaction disrupts the normal function of these proteins and enzymes, leading to changes in cellular processes .

Biochemical Pathways

Mercuric sulfate affects several biochemical pathways. For instance, it has been found to disrupt the energy generation for sodium transport in renal enzymes . Additionally, in microbes, the MerC efflux pump plays a critical role in maintaining intracellular mercury levels below toxic thresholds .

Pharmacokinetics

The pharmacokinetics of mercuric sulfate involve its absorption, distribution, metabolism, and excretion (ADME). An estimated 7 to 15% of orally administered inorganic mercury is absorbed by humans . Once absorbed, it binds with the sulfhydryl and selenohydryl groups on albumin present in the plasma .

Result of Action

The binding of mercuric sulfate to sulfhydryl groups in proteins and enzymes disrupts normal cellular processes, leading to a range of detrimental cellular changes. It induces the production of free radicals and alters cellular redox potential . This can lead to oxidative stress, DNA damage, and even cell death .

Action Environment

The action of mercuric sulfate can be influenced by various environmental factors. For instance, its solubility in water can affect its bioavailability and toxicity . In water, it separates into an insoluble basic sulfate with a yellow color and sulfuric acid . Moreover, its toxicity can be influenced by the presence of other substances in the environment .

Safety and Hazards

Propiedades

IUPAC Name |

mercury(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBUSJIVSSJEDA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HgSO4, HgO4S | |

| Record name | MERCURIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCURIC SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0982 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Mercury(II) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mercury(II)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7783-36-0 (mercury(1+)-H2O4S[2:1]) | |

| Record name | Mercuric sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7064819 | |

| Record name | Mercuric sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercuric sulfate appears as odorless white granules or crystalline powder. Denser than water. It is toxic by inhalation and by ingestion. It is used in medicine, for gold and silver extraction, and to make other mercury compounds., White crystals; [ICSC], WHITE CRYSTALLINE POWDER. | |

| Record name | MERCURIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MERCURIC SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0982 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in hydrochloric acid, hot dil sulfuric acid, concentrated sodium chloride, INSOL IN ALCOHOL, ACETONE, AMMONIA, Reacts with water, Solubility in water: reaction | |

| Record name | MERCURIC SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCURIC SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0982 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

6.47 at 68 °F (USCG, 1999) - Denser than water; will sink, 6.47, 6.5 g/cm³ | |

| Record name | MERCURIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCURIC SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCURIC SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0982 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White granules or crystalline powder, COLORLESS, RHOMBIC CRYSTALS | |

CAS RN |

7783-35-9 | |

| Record name | MERCURIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mercury(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercuric sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCURIC SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4L3PPG58I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MERCURIC SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCURIC SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0982 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

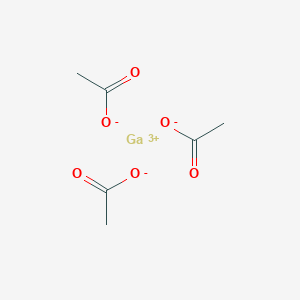

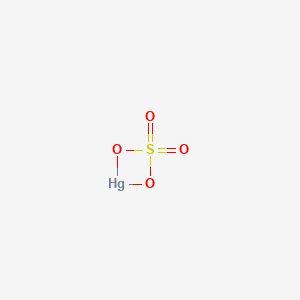

ANone: The molecular formula of mercuric sulfate is HgSO4, and its molecular weight is 296.65 g/mol. []

ANone: Mercuric sulfate forms a complex with chloride ions, effectively masking their interference in chemical reactions like the determination of Chemical Oxygen Demand (COD). [, , , , , ]

ANone: Mercuric sulfate, often in the presence of sulfuric acid, catalyzes the addition of water across the triple bond of alkynes, forming ketones. This reaction proceeds through the formation of an intermediate organomercury compound. [, , , , , ]

ANone: Historically, mercuric sulfate was used as a catalyst in the production of acetaldehyde from acetylene. It was also employed in various chemical syntheses, such as the conversion of alkynes to ketones and the preparation of furan derivatives from glucals. [, , , ]

ANone: While effective in masking chloride interference, mercuric sulfate is a hazardous substance that poses significant environmental risks. Consequently, researchers are exploring alternative masking agents and methods to minimize or eliminate its use. [, , , ]

ANone: Mercuric sulfate is highly toxic and can bioaccumulate in the environment. It poses risks to human health and ecosystems, contributing to mercury pollution in water bodies and impacting aquatic life. [, , , ]

ANone: Extreme caution is crucial when handling mercuric sulfate due to its acute toxicity. Exposure should be strictly avoided, and appropriate personal protective equipment, including gloves and respirators, must be used. []

ANone: Yes, the Minamata Convention on Mercury is an international treaty aimed at protecting human health and the environment from anthropogenic mercury emissions and releases. It imposes restrictions on the use, production, and trade of mercury-containing products, including mercuric sulfate. [, ]

ANone: Various analytical techniques are employed to detect and quantify mercuric sulfate, including atomic absorption spectrometry (AAS), inductively coupled plasma mass spectrometry (ICP-MS), and X-ray diffraction. [, ]

ANone: Researchers are investigating alternatives to mercuric sulfate, such as silver nitrate (AgNO3), aluminum sulfate [Al2(SO4)3], and ferric sulfate [Fe2(SO4)3], to eliminate or minimize mercury use in COD determination. [, , , ]

ANone: Computational chemistry tools can be used to model the interactions of mercuric sulfate with other molecules, predict its behavior in various environments, and aid in the development of safer and more environmentally friendly alternatives. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B179412.png)

![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]-](/img/structure/B179427.png)